Cas no 2229267-51-8 (N-{3-2-(1-aminocyclopropyl)ethylphenyl}acetamide)

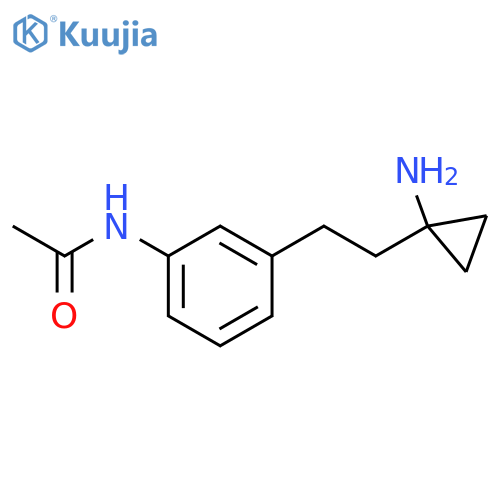

2229267-51-8 structure

商品名:N-{3-2-(1-aminocyclopropyl)ethylphenyl}acetamide

N-{3-2-(1-aminocyclopropyl)ethylphenyl}acetamide 化学的及び物理的性質

名前と識別子

-

- N-{3-2-(1-aminocyclopropyl)ethylphenyl}acetamide

- EN300-1741252

- 2229267-51-8

- N-{3-[2-(1-aminocyclopropyl)ethyl]phenyl}acetamide

-

- インチ: 1S/C13H18N2O/c1-10(16)15-12-4-2-3-11(9-12)5-6-13(14)7-8-13/h2-4,9H,5-8,14H2,1H3,(H,15,16)

- InChIKey: FSFVIGWTYGQWNA-UHFFFAOYSA-N

- ほほえんだ: O=C(C)NC1=CC=CC(=C1)CCC1(CC1)N

計算された属性

- せいみつぶんしりょう: 218.141913202g/mol

- どういたいしつりょう: 218.141913202g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 261

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 55.1Ų

N-{3-2-(1-aminocyclopropyl)ethylphenyl}acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1741252-5g |

N-{3-[2-(1-aminocyclopropyl)ethyl]phenyl}acetamide |

2229267-51-8 | 5g |

$3977.0 | 2023-09-20 | ||

| Enamine | EN300-1741252-0.05g |

N-{3-[2-(1-aminocyclopropyl)ethyl]phenyl}acetamide |

2229267-51-8 | 0.05g |

$1152.0 | 2023-09-20 | ||

| Enamine | EN300-1741252-2.5g |

N-{3-[2-(1-aminocyclopropyl)ethyl]phenyl}acetamide |

2229267-51-8 | 2.5g |

$2688.0 | 2023-09-20 | ||

| Enamine | EN300-1741252-10g |

N-{3-[2-(1-aminocyclopropyl)ethyl]phenyl}acetamide |

2229267-51-8 | 10g |

$5897.0 | 2023-09-20 | ||

| Enamine | EN300-1741252-0.1g |

N-{3-[2-(1-aminocyclopropyl)ethyl]phenyl}acetamide |

2229267-51-8 | 0.1g |

$1207.0 | 2023-09-20 | ||

| Enamine | EN300-1741252-10.0g |

N-{3-[2-(1-aminocyclopropyl)ethyl]phenyl}acetamide |

2229267-51-8 | 10g |

$5897.0 | 2023-06-03 | ||

| Enamine | EN300-1741252-0.5g |

N-{3-[2-(1-aminocyclopropyl)ethyl]phenyl}acetamide |

2229267-51-8 | 0.5g |

$1316.0 | 2023-09-20 | ||

| Enamine | EN300-1741252-1.0g |

N-{3-[2-(1-aminocyclopropyl)ethyl]phenyl}acetamide |

2229267-51-8 | 1g |

$1371.0 | 2023-06-03 | ||

| Enamine | EN300-1741252-1g |

N-{3-[2-(1-aminocyclopropyl)ethyl]phenyl}acetamide |

2229267-51-8 | 1g |

$1371.0 | 2023-09-20 | ||

| Enamine | EN300-1741252-5.0g |

N-{3-[2-(1-aminocyclopropyl)ethyl]phenyl}acetamide |

2229267-51-8 | 5g |

$3977.0 | 2023-06-03 |

N-{3-2-(1-aminocyclopropyl)ethylphenyl}acetamide 関連文献

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

2229267-51-8 (N-{3-2-(1-aminocyclopropyl)ethylphenyl}acetamide) 関連製品

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 13769-43-2(potassium metavanadate)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 4964-69-6(5-Chloroquinaldine)

- 624-75-9(Iodoacetonitrile)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量